N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
Description
N-[4-(Acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a quinoline-based derivative characterized by a 2-(3,4-dimethoxyphenyl) substituent on the quinoline core and a 4-carboxamide group linked to a 4-(acetylamino)phenyl moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with improved binding affinity in enzyme inhibition studies .
Properties
Molecular Formula |
C26H23N3O4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O4/c1-16(30)27-18-9-11-19(12-10-18)28-26(31)21-15-23(29-22-7-5-4-6-20(21)22)17-8-13-24(32-2)25(14-17)33-3/h4-15H,1-3H3,(H,27,30)(H,28,31) |
InChI Key |
PHVVYEBAQIQMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
The compound has been identified as a promising candidate for the treatment of cancer. Research indicates that derivatives of quinoline, including N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide, exhibit potent activity against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in neoplastic cells.
- Mechanism of Action : The compound acts by interfering with cellular pathways that regulate cell growth and survival. This includes modulation of signaling pathways involved in apoptosis and cell cycle regulation.
- Case Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cells in culture, suggesting its potential for further development into a therapeutic agent .
1.2 Other Therapeutic Uses
Beyond oncology, there is growing interest in the use of quinoline derivatives for treating other conditions such as neurodegenerative diseases. The incorporation of specific functional groups into the quinoline structure can enhance its bioactivity against targets related to Alzheimer's disease and other neurodegenerative disorders.
- Neuroprotective Effects : Some studies have demonstrated that compounds similar to this compound can inhibit acetylcholinesterase activity, which is beneficial for cognitive function improvement in models of Alzheimer's disease .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of quinoline derivatives. The synthesized compound has been evaluated for its efficacy against various bacterial strains, showing promising results.
- Antibacterial Efficacy : Studies report that compounds with similar structures exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Acetylamino Group | Enhances solubility and bioavailability |
| Dimethoxy Substituent | Increases lipophilicity, aiding cellular uptake |
| Quinoline Core | Provides a scaffold for interaction with biological targets |
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Quinoline-4-carboxamide derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic yields.
Structural and Functional Group Comparisons
Notes:
- The target compound’s molecular weight is estimated based on its structure.
- Electron-donating groups (e.g., methoxy) in the target compound contrast with electron-withdrawing groups (e.g., chloro) in .
Physicochemical Properties
Key Observations :
- Higher melting points (e.g., 223–225°C for 4k ) correlate with rigid aromatic systems and polar substituents.
- Compounds with alkylamino side chains (e.g., 5a3, 5a5) exhibit moderate yields (55–67%) and high purity (>97%) .
Implications of Substituent Variations
- Amide Side Chains: The acetylaminophenyl group in the target compound may improve solubility and target engagement via hydrogen bonding, whereas dialkylamino groups in could enhance membrane permeability.
Biological Activity
N-[4-(Acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.39 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets involved in disease pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cancer and neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Modulation of Signaling Pathways : It may influence pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival .
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially mitigating oxidative stress-related damage in cells .
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, the compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells .
Anticholinesterase Activity
The compound has been evaluated for its potential as a treatment for Alzheimer's disease due to its inhibitory effects on cholinesterases:
- Inhibition Potency : It has been reported to have an IC50 value of 0.131 µM for AChE, making it five times more potent than tacrine, a well-known AChE inhibitor .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Effects :
- Cholinesterase Inhibition Study :
Safety and Toxicity Profiles
The safety profile of this compound has been assessed through computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling:
| Parameter | Value |
|---|---|
| Blood-Brain Barrier Permeability | Medium |
| Cardiac Toxicity Risk | Medium |
| Intestinal Absorption | Good |
These findings suggest that while the compound shows promise for therapeutic applications, further studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
